molecular formula C8H18N2 B1649535 1-[(Diethylamino)methyl]cyclopropanamine CAS No. 1015846-24-8

1-[(Diethylamino)methyl]cyclopropanamine

Cat. No.: B1649535
CAS No.: 1015846-24-8
M. Wt: 142.24
InChI Key: AFLJYQVZKSWYLC-UHFFFAOYSA-N
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Description

General Context of Cyclopropanamine Derivatives in Contemporary Chemical Research

Cyclopropanamine derivatives represent a fascinating class of organic compounds that have garnered considerable attention in various domains of chemical research, particularly in medicinal chemistry and materials science. longdom.org Their distinct properties stem from the amalgamation of a highly strained three-membered ring and the versatile reactivity of the amine group.

Significance of the Cyclopropane (B1198618) Ring System in Organic Chemistry

The cyclopropane ring, a three-membered carbocyclic system, is a cornerstone of organic chemistry, primarily due to its unique structural and electronic properties. wikipedia.orgfiveable.me Unlike larger cycloalkanes that can adopt puckered conformations to relieve strain, the planar nature of the cyclopropane ring results in significant angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³-hybridized carbon atoms. pharmaguideline.com This inherent strain energy makes the ring susceptible to ring-opening reactions, a feature that chemists can exploit for synthetic purposes. fiveable.mepharmaguideline.com

Furthermore, the C-C bonds in cyclopropane possess a higher degree of p-character than typical alkane C-C bonds, often described as "bent" or "banana" bonds. This increased p-character imparts some properties more akin to alkenes, influencing the molecule's reactivity. wikipedia.org The rigidity of the cyclopropane ring also makes it a valuable structural motif in drug design, as it can lock a molecule into a specific conformation, which can be crucial for binding to biological targets. fiveable.me The introduction of a cyclopropane ring into a molecule can significantly alter its chemical and biological properties. numberanalytics.com

Functional Importance of Amine Moieties in Chemical Design

Amines are organic compounds containing a nitrogen atom with a lone pair of electrons, making them fundamental functional groups in chemistry. wikipedia.orgbyjus.com This lone pair confers basicity and nucleophilicity to amines, allowing them to participate in a wide array of chemical reactions. byjus.comchemistrytalk.org They can act as bases by accepting protons and as nucleophiles by donating their electron pair to an electrophilic center. wikipedia.org

The ability of amines to form hydrogen bonds is another critical feature, significantly influencing the physical properties of molecules, such as boiling point and solubility. chemistrytalk.org In the context of medicinal chemistry, amine groups are prevalent in a vast number of pharmaceuticals, where they often play a crucial role in binding to receptors and enzymes through ionic interactions and hydrogen bonding. chemistrytalk.orgbyjus.com The versatility of amines allows for their use in the synthesis of a wide range of compounds, including dyes, polymers, and agrochemicals. wikipedia.orgbyjus.com

The Compound 1-[(Diethylamino)methyl]cyclopropanamine as a Subject of Academic Inquiry

Positioned at the intersection of these two key chemical features is the compound this compound. This molecule incorporates a primary amine directly attached to the cyclopropane ring and a tertiary amine as part of a diethylaminomethyl substituent. This unique arrangement of functional groups makes it a compelling subject for academic research, offering opportunities to explore the interplay between the strained ring system and the dual amine functionalities.

Below is a data table detailing some of the key chemical properties of this compound dihydrochloride (B599025), a common salt form of the compound. sigmaaldrich.com

PropertyValue
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Empirical Formula (Dihydrochloride Salt) C₈H₂₀Cl₂N₂
Molecular Weight (Dihydrochloride Salt) 215.16 g/mol
Form Solid

Research Trajectory and Evolution within Substituted Cyclopropanamines

The study of substituted cyclopropanamines is not a new endeavor, with early research laying the groundwork for more recent and sophisticated investigations. Historically, the synthesis of cyclopropylamine (B47189) itself was a focus, with methods like the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) being employed. google.com

Over time, the focus has shifted towards the synthesis and evaluation of more complex and functionally diverse cyclopropanamine derivatives. This evolution has been driven by the recognition of the cyclopropylamine moiety as a valuable pharmacophore in medicinal chemistry. acs.org For instance, many cyclopropane derivatives have been investigated for their potential as enzyme inhibitors, with the strained ring playing a key role in their mechanism of action. nih.govresearchgate.net

The research trajectory has seen a move from fundamental synthetic methodology to the targeted design and synthesis of cyclopropanamine derivatives with specific biological activities. This includes their incorporation into a wide range of therapeutic areas, highlighting the enduring interest in this class of compounds. longdom.orgnih.gov The development of novel synthetic methods continues to be an active area of research, aiming to provide more efficient and versatile routes to these valuable molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(diethylaminomethyl)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-3-10(4-2)7-8(9)5-6-8/h3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFLJYQVZKSWYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672435
Record name 1-[(Diethylamino)methyl]cyclopropan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-24-8
Record name 1-Amino-N,N-diethylcyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1015846-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(Diethylamino)methyl]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity, Reaction Mechanisms, and Transformations of Cyclopropanamine Systems

Influence of Cyclopropane (B1198618) Ring Strain on Molecular Reactivity

The cyclopropane ring, the structural cornerstone of 1-[(Diethylamino)methyl]cyclopropanamine, imparts a unique and heightened reactivity to the molecule. This reactivity is a direct consequence of the significant ring strain inherent in the three-membered carbocyclic system. beilstein-journals.orglibretexts.org Cycloalkanes ideally adopt bond angles of 109.5° to achieve a stable tetrahedral geometry; however, the carbon atoms in a cyclopropane ring are forced into a planar, triangular arrangement with internal bond angles of approximately 60°. askfilo.comquora.com This severe deviation from the ideal angle results in substantial angle strain, which weakens the carbon-carbon (C-C) bonds within the ring. libretexts.orgaskfilo.com

This inherent instability, often referred to as ring strain, creates a thermodynamic driving force for reactions that lead to the opening of the ring, as doing so relieves the strain and forms more stable, open-chain products. askfilo.comnih.govstackexchange.com The energy stored within these strained bonds lowers the activation energy for ring-scission pathways. libretexts.org Consequently, cyclopropane and its derivatives are susceptible to a variety of ring-opening reactions that are not observed in larger, less strained cycloalkanes like cyclopentane (B165970) or cyclohexane. quora.comnih.gov These reactions can be initiated by electrophiles, nucleophiles, or radicals, highlighting the versatile reactivity imparted by the strained ring system. beilstein-journals.orgnih.gov

Reactivity Profiles of the Amine Functionality

The this compound scaffold features two distinct amine groups: a primary amine (-NH₂) attached directly to the cyclopropane ring and a tertiary amine [-N(CH₂CH₃)₂] as part of the diethylaminomethyl substituent. The electronic properties of these nitrogen atoms, specifically their lone pair of electrons, dictate their chemical behavior.

Both amine groups in the molecule possess a lone pair of electrons on the nitrogen atom, rendering them nucleophilic. This allows them to react with a wide range of electrophiles. The primary and tertiary amines exhibit different steric and electronic profiles, which influences their relative nucleophilicity. Generally, the primary amine is less sterically hindered, while the tertiary amine's nitrogen is more electron-rich due to the inductive effect of the two ethyl groups.

In the context of cyclopropane chemistry, external amine nucleophiles are often used to initiate ring-opening reactions in "donor-acceptor" (D-A) cyclopropanes, which are activated by electron-withdrawing groups. scispace.comacs.org While the subject molecule does not possess a strong activating acceptor group, the amine functionalities themselves can participate in intermolecular reactions such as:

Alkylation: Reaction with alkyl halides to form more substituted ammonium (B1175870) salts.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

The nucleophilic character of the amine is fundamental to its role in chemical synthesis, allowing for the construction of more complex molecular architectures.

The lone pair of electrons on the nitrogen atoms also confers basic properties to the molecule, allowing it to act as a Brønsted-Lowry base by accepting protons (H⁺). The presence of two amine groups means the molecule can be protonated twice, forming a dicationic species. This reactivity is readily observed in its reaction with acids to form stable ammonium salts. For instance, this compound is available commercially as its dihydrochloride (B599025) salt (C₈H₂₀Cl₂N₂), indicating it has reacted with two equivalents of hydrochloric acid. sigmaaldrich.comsigmaaldrich.com

The basicity of each amine can be estimated by comparing it to similar, simpler amines.

AmineStructurepKa of Conjugate Acid (pKaH)
Cyclopropylamine (B47189)C₃H₅NH₂~9.0
Diethylamine (B46881)(CH₃CH₂)₂NH10.9
Triethylamine (Tertiary Amine Example)(CH₃CH₂)₃N10.7

Based on these values, both amine groups in this compound are expected to be significantly basic and readily participate in acid-base equilibria.

Cyclopropane Ring-Opening and Rearrangement Pathways

The high ring strain of the cyclopropane moiety makes it susceptible to cleavage under various conditions, providing key synthetic pathways. nih.gov

Radical Pathways: The cyclopropane ring can be opened via radical mechanisms. For example, the addition of a radical species to the molecule can form a cyclopropyl-substituted radical intermediate, which can then undergo rapid ring-opening to generate a more stable, linear alkyl radical. beilstein-journals.org This subsequent radical can then participate in further reactions, such as cyclization or reaction with another molecule. beilstein-journals.org

Polar Reactions: In cyclopropanes bearing electron-accepting groups, the ring is polarized and behaves as a potent electrophile. nih.gov This facilitates polar, Sₙ2-type reactions where a nucleophile attacks one of the ring carbons, leading to bond cleavage and ring opening. nih.gov While this compound lacks a strong acceptor group, strong electrophiles can still induce ring-opening. For instance, reactions with strong acids can involve rate-determining protonation of the cyclopropane ring, followed by cleavage. marquette.edu

Rearrangements: Cyclopropyl (B3062369) imines, which are structurally related to cyclopropylamines, are known to undergo rearrangements. The Cloke-Wilson rearrangement, for example, involves the transformation of cyclopropyl imines into dihydropyrroles (pyrrolines) upon heating, proceeding through a ring-opening/closure mechanism. nih.gov This suggests that under certain conditions, the cyclopropanamine scaffold could potentially undergo analogous rearrangement pathways to form five-membered heterocyclic systems.

Functional Group Interconversions on Cyclopropanamine Scaffolds

Beyond reactions that cleave the core ring structure, the functional groups on the cyclopropanamine scaffold can be chemically modified.

The amine functionalities are susceptible to oxidation by various oxidizing agents like hydrogen peroxide or peroxy acids. youtube.com The outcome of the oxidation typically depends on the nature of the amine (primary vs. tertiary).

Primary Amine Oxidation: The primary amine group (-NH₂) can be oxidized through several intermediates. Initial oxidation can yield a hydroxylamine (B1172632), which may be further oxidized to a nitroso compound and subsequently to a nitroalkane (-NO₂). youtube.com

Tertiary Amine Oxidation: The tertiary diethylamino group [-N(CH₂CH₃)₂] is generally oxidized to a tertiary amine N-oxide. youtube.com This transformation involves the formation of a new N-O bond, with the nitrogen atom becoming positively charged and the oxygen negatively charged. The flavin-containing monooxygenases are a class of enzymes that catalyze the oxidation of amines, converting them into imines, which are then hydrolyzed. nih.gov

While oxidation of the alkyl (ethyl) groups is possible under harsh conditions, the nitrogen centers are significantly more reactive and would be the primary sites of oxidation under typical laboratory conditions.

Reduction Processes of Substituted Cyclopropanamines

The reduction of substituted cyclopropanamines can be approached in several ways, often focusing on functional groups attached to the cyclopropane ring rather than the ring itself, which is generally stable to common reducing agents. A key transformation in the synthesis of complex cyclopropylamines is the reductive amination of cyclopropyl ketones or aldehydes.

Recent research has highlighted a sustainable, organocatalytic three-component reductive amination protocol for the chemoselective coupling of optically active donor-acceptor carbonyl-cyclopropanes with a variety of amines. nih.govacs.org This method utilizes a Hantzsch ester as the hydride source and diphenyl phosphate (B84403) as the catalyst. A significant advantage of this process is that it proceeds without epimerization or ring-opening, yielding mono-N-alkylation products. nih.govacs.org This is particularly valuable for creating chiral cyclopropane-containing amines, which are important building blocks in medicinal chemistry. nih.gov While this method builds the cyclopropylamine moiety via reduction, it underscores the compatibility of the cyclopropane ring with specific reductive conditions.

For instance, the reaction between a formylcyclopropane, an amine, and a hydride source under catalytic conditions demonstrates the selective reduction of an iminium intermediate without affecting the strained ring. An interesting catalytic dichotomy has been observed where a rhodium catalyst leads to the expected reductive amination product, while a ruthenium catalyst promotes a novel ring expansion to form a pyrrolidine. nih.gov

In the context of a compound like this compound, which already possesses saturated amine groups, further reduction would typically target other functionalities if they were present on the molecule. For example, if a precursor contained a ketone or an ester group on the cyclopropane ring, these could be selectively reduced. The Wolff-Kishner or Clemmensen reductions are classic methods to reduce ketones to alkanes, and these reactions can be compatible with the cyclopropane ring, although the harsh conditions (strongly basic for Wolff-Kishner, strongly acidic for Clemmensen) could potentially lead to side reactions or ring-opening in some substituted systems. nih.gov

Table 1: Organocatalytic Reductive Amination of Formylcyclopropanes nih.govacs.org

Substrates Catalyst Hydride Source Product Key Features
Formylcyclopropane, Various Amines Diphenyl Phosphate (10 mol%) Hantzsch Ester Chiral Cyclopropane-containing Amines No epimerization, no ring-opening, mono-N-alkylation
α-carbonylcyclopropanes, Amines Rhodium catalyst Carbon Monoxide Reductive Amination Product Traditional reductive amination
α-carbonylcyclopropanes, Amines Ruthenium catalyst Carbon Monoxide Pyrrolidine Ring expansion product

Nucleophilic and Electrophilic Substitution Reactions on the Ring and Substituents

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the nucleophilic character of its two amine functionalities and the inherent strain of the cyclopropane ring.

Reactions on the Amine Substituents

The primary and tertiary amine groups are the most reactive sites for electrophilic attack. The lone pair of electrons on the nitrogen atoms makes them effective nucleophiles.

Primary Amine: The primary amino group (-NH₂) can react with a wide range of electrophiles. It can undergo alkylation with alkyl halides to form secondary and tertiary amines, or acylation with acid chlorides or anhydrides to form amides. These are standard transformations for primary amines. nih.gov

Tertiary Amine: The diethylamino group is also nucleophilic. It can react with strong alkylating agents to form a quaternary ammonium salt. It can also be oxidized.

Reactions on the Cyclopropane Ring

The cyclopropane ring itself can participate in reactions with both electrophiles and nucleophiles, which often lead to ring-opening due to the relief of ring strain (over 100 kJ mol⁻¹). nih.gov

Nucleophilic Reactions: Tertiary aminocyclopropanes are generally resistant to ring cleavage by nucleophiles, acids, or bases under standard conditions. acs.orgacs.org However, the introduction of an electron-withdrawing group (acceptor) on the cyclopropane ring, creating a donor-acceptor (D-A) cyclopropane, significantly enhances its reactivity towards nucleophiles. nih.govsnnu.edu.cn In these systems, a Lewis acid catalyst can activate the acceptor group, facilitating nucleophilic attack and subsequent ring-opening. snnu.edu.cn Research has shown that acyl, sulfonyl, or carbamate (B1207046) protected aminocyclopropanes can undergo oxidative ring-opening to form 1,3-dielectrophilic intermediates, which are then susceptible to attack by various nucleophiles. snnu.edu.cnresearchgate.net This provides a pathway to 1,3-difunctionalized products. snnu.edu.cn

Electrophilic Reactions: The cyclopropane ring can act as a nucleophile and react with strong electrophiles. Acid-catalyzed ring-opening is a common reaction. For example, protonation of the ring can lead to a corner-protonated cyclopropane or an edge-protonated species, which can be attacked by a nucleophile, resulting in a ring-opened product. This reactivity is leveraged in the synthesis of various compounds where the cyclopropane acts as a three-carbon building block. researchgate.netresearchgate.net

Table 2: Representative Ring-Opening Reactions of Substituted Cyclopropanes

Cyclopropane Type Reagent/Catalyst Reaction Type Product Ref.
Protected Aminocyclopropane N-Iodosuccinimide (NIS), Diphenyl Phosphate Oxidative Ring-Opening / Nucleophilic Substitution 1,3-Difunctionalized Propylamine snnu.edu.cnresearchgate.net
Arylcyclopropane Copper Catalyst, Amine, Cyanide Source Enantioselective Aminocyanation γ-Aminonitrile snnu.edu.cn
Donor-Acceptor Cyclopropane Lewis Acid (e.g., MgI₂), Nucleophile Catalytic Ring-Opening Ring-opened Adduct snnu.edu.cn
2-Tosylaminophenyl cyclopropylmethanols Gold/Silver Catalyst Cyclopropyl Carbinol Rearrangement 2,3-dihydro-1H-benzo[b]azepines or 2-vinylindolines nih.gov

Radical Reaction Pathways

Radical reactions provide a powerful and alternative pathway for the transformation of aminocyclopropanes, often involving ring-opening. rsc.org The generation of a radical species on the nitrogen atom or the cyclopropane ring can initiate a cascade of events driven by the release of ring strain.

A key process is the formation of a cyclopropylamine radical cation. This can be achieved through photoinduced single-electron transfer (SET) or by using chemical oxidants. acs.orgacs.orgchemrxiv.org Tertiary aminocyclopropanes, due to their low oxidation potentials, are efficient electron donors. Upon one-electron oxidation, they form an aminium radical cation. acs.org This intermediate is highly prone to rearrangement.

The cyclopropylamine radical cation readily undergoes a fast ring-opening reaction, cleaving one of the adjacent C-C bonds to form a stabilized β-iminium carbon radical. acs.orgacs.org This ring-opening is analogous to the well-known cyclopropylcarbinyl to homoallyl radical rearrangement, which is often used as a radical clock. acs.orgacs.org The rate of ring opening for the N-cyclopropyl-N-methylaniline radical cation has been measured, and while it is slower than some other radical processes, it is a viable pathway. researchgate.net

This radical-initiated ring-opening has been exploited synthetically. For example, the photooxidation of tertiary aminocyclopropanes in the presence of a photosensitizer leads to ring-opened ketones after subsequent hydrolysis. acs.orgacs.org This transformation allows aminocyclopropanes to serve as synthetic equivalents of homologous enamines. acs.org Furthermore, photoredox catalysis has enabled formal [3+2] cycloaddition reactions between N-aryl cyclopropylamines and electron-poor olefins without external photocatalysts. chemrxiv.org This process is initiated by a SET from the amine to the olefin, generating radical intermediates that lead to the formation of N-arylaminocycloalkyl compounds. chemrxiv.org

Table 3: Radical Reactions of Aminocyclopropane Derivatives

Substrate Conditions Key Intermediate Outcome Ref.
Tertiary Aminocyclopropane Photosensitizer (e.g., DCB), light, O₂ Cyclopropylamine radical cation, β-iminium carbon radical Ring-opened ketone (after hydrolysis) acs.orgacs.org
N-Aryl Cyclopropylamine, α,β-Unsaturated Carbonyl UVA or blue LEDs (no photocatalyst) Radical ion pair (via SET) N-Arylaminocycloalkyl compound ([3+2] cycloaddition) chemrxiv.org
N-Cyclopropyl-N-alkylaniline Nitrous Acid Amine radical cation N-Alkyl-N-nitrosoaniline (cleavage of cyclopropyl group) researchgate.net

Theoretical and Computational Investigations of 1 Diethylamino Methyl Cyclopropanamine and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Stability

Ab initio and DFT calculations on substituted cyclopropanes have shown that the cyclopropyl (B3062369) group is more electronegative than analogous open-chain alkyl groups like isopropyl. researchgate.net This inherent electronegativity affects the distribution of electron density throughout the 1-[(Diethylamino)methyl]cyclopropanamine molecule. The primary amine (-NH₂) and the diethylaminomethyl group act as substituents that can donate or withdraw electron density, further modifying the electronic properties. DFT calculations using methods like B3LYP with a 6-31G* basis set can be employed to optimize the molecule's geometry and calculate key electronic descriptors. researchgate.netresearchgate.net

The stability of the molecule is intricately linked to its conformational possibilities. For the parent molecule, cyclopropylamine (B47189), the trans conformer (where the amino group is positioned away from the ring) is more stable than the gauche conformer. researchgate.net The presence of the bulky and flexible 1-(diethylamino)methyl substituent introduces additional conformational complexity and potential intramolecular interactions, such as hydrogen bonding between the primary amine and the tertiary nitrogen, which would influence the relative stability of different conformers.

Table 1: Calculated Electronic Properties of a Model Cyclopropanamine System

PropertyCalculated Value (Illustrative)MethodSignificance
Dipole Moment~1.5 - 2.5 DDFT/B3LYP/6-311G(d,p)Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions.
HOMO-LUMO Gap~5 - 7 eVDFT/B3LYP/6-311G(d,p)Relates to the chemical reactivity and kinetic stability of the molecule. semanticscholar.org A larger gap implies greater stability.
NBO Charges on Nitrogen AtomsN(primary): ~ -0.9 e N(tertiary): ~ -0.7 eNBO AnalysisShows the electron density localized on the nitrogen atoms, indicating their potential as hydrogen bond acceptors and sites of protonation.
C-N Bond Length (Amine)~1.43 ÅDFT Geometry OptimizationProvides insight into the bond strength between the cyclopropane (B1198618) ring and the amino group. researchgate.net

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to observe the behavior of molecules over time, providing a "computational microscope" to view their flexibility and interactions. nih.govchemmethod.com For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape. The molecule possesses several rotatable bonds, particularly within the (diethylamino)methyl side chain, allowing it to adopt numerous shapes.

A typical MD simulation involves placing the molecule in a simulated environment, often a box of solvent molecules like water, and calculating the forces between all atoms over a series of very short time steps (femtoseconds). nih.gov This generates a trajectory—a movie of the molecule's movements. nih.gov Analysis of this trajectory reveals which conformations are most stable, the energy barriers between them, and how the molecule interacts with its surroundings.

Table 2: Key Rotatable Bonds and Expected Conformational Behavior

Rotatable BondDescriptionExpected Dynamic Behavior
Ring-CH₂ BondConnects the (diethylamino)methyl group to the cyclopropane ring.Rotation around this bond determines the overall orientation of the side chain relative to the ring.
CH₂-N BondConnects the methylene (B1212753) bridge to the tertiary nitrogen.Influences the positioning of the diethylamino group.
N-CH₂ (Ethyl) BondsConnects the tertiary nitrogen to the two ethyl groups.High degree of flexibility, leading to multiple transient conformations of the ethyl "arms".

Ligand-Target Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, might bind to a macromolecular target, typically a protein. mdpi.com This process involves sampling a vast number of possible orientations and conformations of the ligand within the target's binding site and then using a scoring function to estimate the strength of the interaction, known as the binding affinity. oup.comnih.gov

The structure of this compound presents several features that are important for molecular interactions. The primary amine can act as a hydrogen bond donor and acceptor, and it is likely to be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in a protein binding site. The tertiary amine is also a hydrogen bond acceptor. The cyclopropane ring and ethyl groups provide hydrophobic character, enabling them to fit into nonpolar pockets of the target. nih.govnih.gov

Docking studies can generate a ranked list of binding poses. mdpi.com To refine these predictions, the resulting protein-ligand complexes are often subjected to MD simulations. mdpi.com Furthermore, more rigorous methods like the Linear Interaction Energy (LIE) approach can be used to improve binding affinity predictions by combining information from MD simulations of the ligand in both the bound and unbound states. nih.gov

Table 3: Potential Intermolecular Interactions for Docking Studies

Functional Group of LigandType of InteractionPotential Interacting Partner on Protein Target
Primary Amine (-NH₂)Hydrogen Bonding (Donor/Acceptor), Ionic Interaction (as -NH₃⁺)Aspartate, Glutamate, Serine, Threonine, Carbonyl backbones
Tertiary Amine (-N(Et)₂)Hydrogen Bonding (Acceptor)Tyrosine, Serine, Threonine, Histidine
Cyclopropyl GroupHydrophobic (van der Waals) InteractionsLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Ethyl GroupsHydrophobic (van der Waals) InteractionsAlanine, Valine, Leucine, Proline

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. nih.govresearchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are invaluable for deriving these relationships from a set of analogous compounds. chemmethod.comnih.gov

For a series of analogues of this compound, a QSAR model could be developed to correlate molecular descriptors with a measured biological activity (e.g., inhibitory potency against an enzyme). These descriptors can be calculated from the 2D or 3D structure and can represent electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP) properties. semanticscholar.orgnih.gov

For instance, Hologram QSAR (HQSAR) models have been successfully developed for compounds containing a (diethylamino)methyl-phenol scaffold, a structure with some similarity to the title compound. nih.govnih.gov These models break the molecule into fragments and correlate their presence or absence with activity, generating contribution maps that highlight which parts of the molecule are most important for activity. nih.govnih.gov For analogues of this compound, a QSAR study might reveal that the distance between the primary and tertiary amines is critical, or that the size of the substituents on the tertiary amine significantly impacts potency. Such models can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds. chemmethod.com

Table 4: Illustrative QSAR Descriptors and Their Relevance

Descriptor ClassExample DescriptorPotential Influence on Activity
ElectronicPartial charge on primary amine nitrogenAffects the strength of ionic and hydrogen bonding interactions.
Steric/TopologicalMolecular Surface AreaRelates to how well the molecule fits into a binding pocket.
HydrophobicLogP (Octanol-Water Partition Coefficient)Influences membrane permeability and hydrophobic interactions with the target.
3D-QSAR FieldCoMFA Steric and Electrostatic FieldsMaps the 3D regions around the molecule where steric bulk or specific charge types are favorable or unfavorable for activity. nih.gov

Predictive Modeling for Chemical Transformations and Reaction Outcomes

Computational chemistry can also be used to predict the reactivity of a molecule and the likely outcomes of chemical reactions. chemrxiv.org This is particularly relevant for understanding the metabolic fate of a compound or for planning its synthesis. For this compound, predictive models could explore its susceptibility to oxidation or the conditions under which its strained cyclopropane ring might open.

The cyclopropane ring is known to undergo ring-opening reactions under various conditions, including radical or heterolytic pathways. researchgate.netnih.gov DFT calculations can be used to model the energy profiles of these reaction pathways, determining the activation energies and predicting which products are most likely to form. researchgate.net For example, one could model the reaction of the compound with an oxidative enzyme system to predict potential metabolites.

Furthermore, machine learning models are increasingly being used to predict the outcomes of chemical reactions. nih.govnih.gov These models are trained on large databases of known reactions and can predict the major product for a given set of reactants and conditions. researchgate.net Such a model could be used to explore the reactivity of the primary amine (e.g., in acylation or alkylation reactions) or the potential for the entire molecule to undergo oxidative degradation, which is a known liability for many amines. nih.govnih.gov

Table 5: Potential Chemical Transformations for Predictive Modeling

Reaction TypeReactive SiteComputational MethodPredicted Outcome
Oxidative DegradationAmines, adjacent C-H bondsDFT, Machine Learning ModelsFormation of aldehydes, ketones, or N-oxides. nih.gov
Ring OpeningCyclopropane C-C bondsDFT Pathway AnalysisFormation of open-chain propane (B168953) derivatives, potentially initiated by radical attack. nih.gov
N-AcylationPrimary AmineReaction Prediction SoftwareFormation of an amide bond.
N-AlkylationPrimary or Tertiary AmineReaction Prediction SoftwareFormation of secondary/tertiary amines or quaternary ammonium (B1175870) salts.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of functionally substituted cyclopropanes remains a significant area of chemical research. researchgate.net Traditional methods for creating these three-membered rings often face challenges such as limited substrate scope, the need for harsh reaction conditions, or low selectivity. researchgate.net Consequently, a primary focus of future research is the development of novel, efficient, and environmentally sustainable synthetic strategies.

Current research is geared towards creating more versatile and practical methods for synthesizing a diverse range of cyclopropane (B1198618) derivatives. researchgate.net This includes the development of "one-pot" procedures that involve sequential reactions to improve efficiency. researchgate.net Future methodologies are expected to expand the accessible range of cyclopropane derivatives while also improving selectivity and environmental compatibility. researchgate.net The Simmons-Smith cyclopropanation is a classic and versatile method, and ongoing modifications aim to improve its reactivity and applicability. nih.gov Additionally, base-promoted Michael-initiated ring closure reactions are being explored as an efficient means to produce highly substituted cyclopropanes under mild conditions. nih.gov Asymmetric synthesis to produce specific stereoisomers of chiral cyclopropane-containing compounds is another critical frontier, with novel strategies being developed to achieve high enantiopurity. rsc.org

Advanced Characterization Techniques for Complex Cyclopropanamine Structures

The precise characterization of complex molecules is fundamental to understanding their structure and function. For complex cyclopropanamine structures, a suite of advanced analytical techniques is employed to elucidate their three-dimensional architecture and electronic properties.

A combination of spectroscopic and crystallographic methods is essential for unambiguous structure determination. researchgate.net Key techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR (¹H, ¹³C, and other relevant nuclei) provides detailed information about the chemical environment and connectivity of atoms within the molecule. researchgate.netmdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the exact molecular weight and elemental composition. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. mdpi.com

Future advancements in characterization will likely involve the application of more sophisticated techniques to probe the subtle structural and electronic features of complex cyclopropanamines, particularly for those designed for specific biological or material applications. ku.ac.aemdpi.com

Expansion of Computational Modeling in Rational Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and predicting their behavior. sysrevpharm.orgspringernature.com For novel cyclopropanamine derivatives, computational modeling can significantly accelerate the discovery process.

These computational approaches are instrumental in:

Predicting Molecular Properties: Quantum mechanical simulations can predict molecular structures, binding energies, and electronic properties, offering insights into the behavior of these molecules at a fundamental level. researchgate.net

Virtual Screening: Computational tools allow for the rapid screening of large virtual libraries of compounds to identify potential candidates with high affinity for a biological target. springernature.com

Understanding Interactions: Molecular dynamics simulations can model the interactions between a cyclopropanamine-containing molecule and a biological target, such as a protein, providing insights into the binding mode and affinity. nih.gov

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities, helping to identify promising drug candidates early in the development process. springernature.com

The continued development of more accurate and efficient computational models will further enhance the ability to design and discover novel cyclopropanamine-based compounds for a variety of applications. nih.govsrce.hr

Interdisciplinary Research at the Chemistry-Biology Interface

The intersection of chemistry and biology is a fertile ground for scientific discovery, particularly in the field of medicinal chemistry. umass.educornell.edu Cyclopropanamine scaffolds, due to their unique conformational constraints and potential for biological activity, are of significant interest in this interdisciplinary space. nih.gov

Research at the chemistry-biology interface involving cyclopropanamines encompasses:

Medicinal Chemistry: The design and synthesis of novel cyclopropanamine derivatives as potential therapeutic agents. The rigid cyclopropane ring can help to lock a molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity for a biological target. nih.govresearchgate.net

Chemical Biology: The use of cyclopropanamine-containing molecules as chemical probes to study biological processes. These tools can help to elucidate the function of proteins and other biomolecules in health and disease. ed.ac.ukumn.edu

Drug Design and Development: A comprehensive understanding of the chemistry of life is central to the design and development of new drugs. ed.ac.ukst-andrews.ac.uk

Future research will likely see an expansion of interdisciplinary collaborations to explore the full potential of cyclopropanamine-containing compounds in addressing complex biological questions and developing new therapeutic strategies. umass.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.